molecular formula C6H8N2S B1346595 2-Methyl-3-(methylthio)pyrazine CAS No. 2882-20-4

2-Methyl-3-(methylthio)pyrazine

Katalognummer B1346595
CAS-Nummer: 2882-20-4
Molekulargewicht: 140.21 g/mol
InChI-Schlüssel: PPPFFGVGWFKTHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-3-(methylthio)pyrazine is a clear colorless liquid . It has a strong aroma of green pepper, roasted almonds, and hazelnuts . It is mainly formed in food products by the Maillard reaction between sugars and proteins during cooking or roasting .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(methylthio)pyrazine is C6H8N2S . Its molecular weight is 140.206 . The IUPAC Standard InChI is InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

2-Methyl-3-(methylthio)pyrazine has a refractive index of n20/D 1.585 (lit.) . Its boiling point is 213-214 °C (lit.) and its density is 1.15 g/mL at 25 °C (lit.) . It is slightly soluble in water and soluble in dilute ethanol solution .

Wissenschaftliche Forschungsanwendungen

    Food Industry

    • Application : 2-Methyl-3-(methylthio)pyrazine is used as a food flavoring agent . It can also be used as a coffee flavor enhancer .

    Perfumery

    • Application : 2-Methyl-3-(methylthio)pyrazine has a nutty type odor and is used in the fragrance industry .

Safety And Hazards

2-Methyl-3-(methylthio)pyrazine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing its mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Eigenschaften

IUPAC Name

2-methyl-3-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFFGVGWFKTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863048
Record name 2-Methyl-3-(methylthio)pyrazine
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(methylthio)pyrazine

CAS RN

2882-20-4, 67952-65-2, 68378-12-1
Record name 2-Methyl-3-(methylthio)pyrazine
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Record name 2-Methyl-3-(methylthio)pyrazine
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Record name 2-Methyl-3-(methylthio)pyrazine
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Record name 2-Methyl-3-(methylthio)pyrazine
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Record name 2-methyl-3-(methylthio)pyrazine
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Record name 2-METHYL-3-(METHYLTHIO)PYRAZINE
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Record name 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Masuda, S Mihara - Journal of Agricultural and Food Chemistry, 1986 - ACS Publications
The following series of 22 new pyrazines have been synthesized: two 5-alkyl-2-methoxy-3-methylpyrazines, four 5-alkyl-2-ethoxy-3-methylpyrazines, four 5-alkyl-3-methyl-2-…
Number of citations: 34 pubs.acs.org
D Agyemang, K Bardsley, S Brown… - Journal of food …, 2011 - Wiley Online Library
Toasted sesame seed oil was comprehensively analyzed. It was extracted using the SAFE (Solvent‐Assisted Flavor Evaporation) technique. The extract was analyzed by GC and GC‐…
Number of citations: 6 ift.onlinelibrary.wiley.com
S Mihara, H Masuda, H Tateba… - Journal of Agricultural and …, 1991 - ACS Publications
Seven 3-substituted 5-alkyl-2-methylpyrazines (1-7) have been synthesized. Their olfactive properties are discussed. 2, 5-Dimethyl-3-methoxypyrazine (1) had the lowest odor threshold …
Number of citations: 26 pubs.acs.org
YJ Cha, WJ Cho, EJ Jeong - Journal of Life Science, 2006 - koreascience.kr
Volatile flavor compounds in commercial crab-like flavorants were compared by mean of solid phase microextraction (SPME) and liquid continuous extraction (LLCE)/GC/MSD methods. …
Number of citations: 5 koreascience.kr
P Yang, M You, H Song, X Zhang… - International Journal of …, 2018 - Taylor & Francis
The aroma-active compounds present in Sachima samples purchased at retail from the same batch code and stored for different durations of the shelf life were analysed by two methods…
Number of citations: 10 www.tandfonline.com
H Wang, P Yang, C Liu, H Song, W Pan… - Journal of Food …, 2022 - Elsevier
Thermal reaction beef flavoring is a kind of food additive. In this study, three extraction methods of dynamic headspace sampling (DHS), solid phase micro-extraction (SPME) and liquid-…
Number of citations: 9 www.sciencedirect.com
R Lu, Z Yang, H Song, Y Zhang… - Journal of Food …, 2016 - Wiley Online Library
The aroma‐active compounds and the levels of acrylamide and ascorbic acid in pan‐fried potato slices cooked at three different temperatures (ie, 160, 180 and 210C) and five heating …
Number of citations: 8 ifst.onlinelibrary.wiley.com
P Yang, Y Zheng, M You, H Song… - Journal of food …, 2019 - Wiley Online Library
To characterize the aroma components of Sachima and provide insight into the influence of egg on the flavor of Sachima, the key aroma‐active compounds in four commercial egg …
Number of citations: 15 onlinelibrary.wiley.com
HW Kim, KM Park, CU Choi - Korean Journal of Food Science and …, 2000 - koreascience.kr
This study was investigated to compare the changes of flavors in sesame oil with roasting temperature $(110^{\circ} C {\sim} 230^{\circ} C) $. In the results of analyzing the volatile flavor …
Number of citations: 20 koreascience.kr
Y Qin, L Pan, X Sun, R Liu, G Yang, C Wang… - Available at SSRN … - papers.ssrn.com
The identification and measurement of sulfur aroma compounds (SACs) to precisely describe tobacco quality and style have remained as significant topics in tobacco research for many …
Number of citations: 0 papers.ssrn.com

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